molecular formula C27H23NO7 B11647176 1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate

1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate

Cat. No.: B11647176
M. Wt: 473.5 g/mol
InChI Key: DXKMSZYGKZDGJL-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an isoquinoline ring, and a trimethoxybenzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The isoquinoline ring can be introduced through a Pd-catalyzed C-N cross-coupling reaction . The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed cross-coupling step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the isoquinoline ring can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, compounds containing the benzodioxole moiety have been shown to interact with microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The isoquinoline ring may also contribute to the compound’s biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

[1,3-benzodioxol-5-yl(isoquinolin-1-yl)methyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H23NO7/c1-30-22-13-18(14-23(31-2)26(22)32-3)27(29)35-25(17-8-9-20-21(12-17)34-15-33-20)24-19-7-5-4-6-16(19)10-11-28-24/h4-14,25H,15H2,1-3H3

InChI Key

DXKMSZYGKZDGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC3=C(C=C2)OCO3)C4=NC=CC5=CC=CC=C54

Origin of Product

United States

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